
N-(2-metoxietil)-N-(piridin-4-ilmetil)-2-(4-(isopropiltio)fenil)acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(4-(isopropylthio)phenyl)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)acetamide" is a chemical entity that may be related to various acetamide derivatives with potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar acetamide derivatives and their synthesis, structure, and biological activities, which can be informative for a comprehensive analysis of the compound .
Synthesis Analysis
The synthesis of acetamide derivatives is well-documented in the literature. For instance, a series of 2-aryl-2-(pyridin-2-yl)acetamides were synthesized from Disopyramide, a sodium channel blocker, to create broad-spectrum anticonvulsants with good therapeutic indices . Another study describes the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions, leading to potent and selective kappa-opioid agonists . These methods could potentially be adapted for the synthesis of "2-(4-(isopropylthio)phenyl)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)acetamide."
Molecular Structure Analysis
The molecular structure of acetamide derivatives can significantly influence their biological activity. For example, the crystal structure of N-phenyl-N-(pyridin-4-yl)acetamide revealed that the amide unit is almost planar, with specific dihedral angles between the amide plane and the attached benzene and pyridine rings . This information can be crucial for understanding the conformational preferences of similar compounds, including the one under analysis.
Chemical Reactions Analysis
Acetamide derivatives can participate in various chemical reactions, which can be used to modify their structure and, consequently, their biological properties. The synthesis of novel acridines and tetrahydrodipyrazolo[3,4-b:4',3'-e]pyridines bearing a 2-(4-(1-phenyl-1H-pyrazol-3-yl)phenoxy)-N-phenylacetamide unit through a one-pot multi-component reaction is an example of the chemical versatility of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are essential for their practical application. The synthesis and characterization of 2-chloro N-aryl substituted acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol included the use of various spectroscopic techniques to determine these properties . Such analyses are critical for the development of compounds with desirable pharmacokinetic and pharmacodynamic profiles.
Aplicaciones Científicas De Investigación
Materiales Magnéticos y Espintrónica
La estructura única de este compuesto lo convierte en un candidato interesante para estudios magnéticos. Específicamente, el grupo 2-metoxifenilo casi ortogonal interrumpe la formación típica de columnas apiladas en π observada en radicales orgánicos con marcos aromáticos π-conjugados extendidos . Los investigadores han investigado su susceptibilidad magnética y han encontrado que se comporta como un radical Blatter. Los cálculos teóricos (DFT) han reproducido con precisión las interacciones de intercambio magnético microscópicas determinadas experimentalmente, proporcionando información sobre su comportamiento magnético.
Química de Superficies y Biocompatibilidad
El grupo 2-metoxietil del compuesto podría desempeñar un papel en la segregación de la superficie cuando se incorpora a los materiales. Investigar su comportamiento en condiciones ambientales y en agua podría proporcionar información sobre sus propiedades de superficie, especialmente relevantes para aplicaciones biomédicas .
Propiedades
IUPAC Name |
N-(2-methoxyethyl)-2-(4-propan-2-ylsulfanylphenyl)-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2S/c1-16(2)25-19-6-4-17(5-7-19)14-20(23)22(12-13-24-3)15-18-8-10-21-11-9-18/h4-11,16H,12-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHHVPRTJQSOTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N(CCOC)CC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[5-(4-methylphenyl)pyrimidin-2-yl]-N-(4-phenoxyphenyl)piperidine-3-carboxamide](/img/structure/B2553387.png)
![1-(3-methylbutyl)-4-phenyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2553388.png)
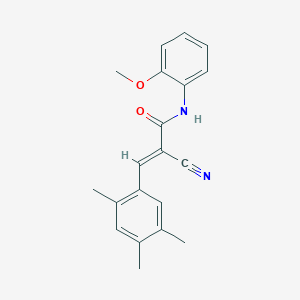
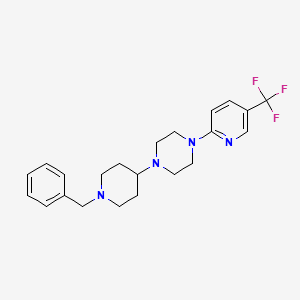
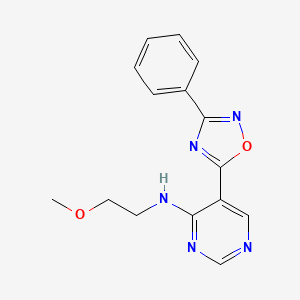

![6-(2-Methoxyphenyl)-2-[1-(1H-pyrazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2553399.png)
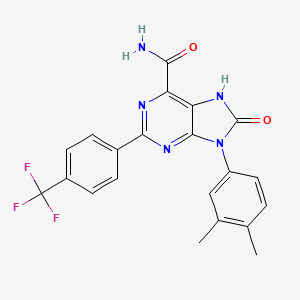
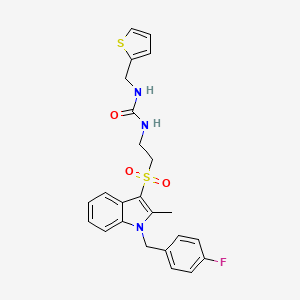

![methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate](/img/structure/B2553405.png)
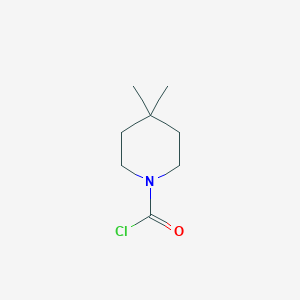
![Tert-butyl N-[4-(4-bromophenyl)-1,2-oxazol-3-yl]carbamate](/img/structure/B2553407.png)
![8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol](/img/structure/B2553410.png)